molecular formula C34H54O2S2 B597257 4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole CAS No. 1321590-78-6

4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole

Cat. No.: B597257
CAS No.: 1321590-78-6
M. Wt: 558.924
InChI Key: KXMWEJMSZOOOGR-UHFFFAOYSA-N
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Description

4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole is a complex organic compound with the molecular formula C34H54O2S2. It is known for its unique structure, which includes a thieno2,3-fbenzothiole core substituted with two butyloctoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of thieno2,3-fbenzothiole with 2-butyloctyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols .

Scientific Research Applications

4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole stands out due to its specific substitution pattern, which provides a balance between electronic properties and solubility. This makes it particularly useful in the fabrication of high-performance organic electronic devices .

Properties

IUPAC Name

4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMWEJMSZOOOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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